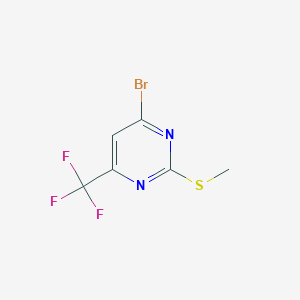

4-Bromo-2-(methylthio)-6-(trifluoromethyl)pyrimidine

CAS No.: 1240598-72-4

Cat. No.: VC17355283

Molecular Formula: C6H4BrF3N2S

Molecular Weight: 273.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1240598-72-4 |

|---|---|

| Molecular Formula | C6H4BrF3N2S |

| Molecular Weight | 273.08 g/mol |

| IUPAC Name | 4-bromo-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine |

| Standard InChI | InChI=1S/C6H4BrF3N2S/c1-13-5-11-3(6(8,9)10)2-4(7)12-5/h2H,1H3 |

| Standard InChI Key | RQDJCRFYBFJRBX-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=NC(=CC(=N1)Br)C(F)(F)F |

Introduction

Structural Characteristics and Molecular Properties

Core Pyrimidine Framework

The compound’s backbone consists of a six-membered aromatic pyrimidine ring with two nitrogen atoms at the 1- and 3-positions. This heterocyclic system provides a planar geometry conducive to π-π stacking interactions, which are critical in biological target binding. Substituents at the 2-, 4-, and 6-positions introduce steric and electronic modifications:

-

Bromine (4-position): A heavy halogen atom that enhances electrophilic substitution reactivity and serves as a leaving group in cross-coupling reactions .

-

Methylthio group (2-position): A sulfur-containing moiety that improves lipophilicity and participates in hydrogen bonding via its lone electron pairs.

-

Trifluoromethyl group (6-position): An electron-withdrawing group that increases metabolic stability and influences dipole moments .

The interplay of these groups is evident in the compound’s computed XLogP3 value of 3, indicating moderate hydrophobicity suitable for membrane penetration in drug candidates .

Spectroscopic and Computational Data

Advanced computational models predict key properties:

The SMILES string and InChIKey RQDJCRFYBFJRBX-UHFFFAOYSA-N facilitate database searches and cheminformatics analyses .

Synthetic Methodologies

Multi-Step Synthesis Strategies

Industrial-scale production typically involves sequential functionalization of pyrimidine precursors. A representative route includes:

-

Core Formation: Cyclocondensation of thiourea derivatives with β-diketones to form 2-mercaptopyrimidine intermediates.

-

Methylation: Reaction with methyl iodide to introduce the methylthio group at the 2-position.

-

Bromination: Electrophilic aromatic substitution using bromine or bromosuccinimide (NBS) at the 4-position .

-

Trifluoromethylation: Copper-mediated coupling or radical processes to install the group at the 6-position.

Yield optimization requires precise temperature control (often 0–5°C for bromination) and anhydrous conditions to prevent hydrolysis of sensitive intermediates.

Challenges in Regioselectivity

The electron-deficient pyrimidine ring directs electrophiles to the 4- and 6-positions, but competing reactions at the 2-position necessitate protective strategies. For example, temporary protection of the methylthio group as a sulfoxide can prevent undesired side reactions during bromination .

Applications in Pharmaceutical Research

Kinase Inhibitor Development

The compound’s ability to mimic adenine makes it a scaffold for ATP-competitive kinase inhibitors. For instance, derivatives targeting EGFR (Epidermal Growth Factor Receptor) have shown sub-micromolar IC values in preclinical assays. The trifluoromethyl group enhances binding affinity by filling hydrophobic pockets in the kinase active site.

Antibacterial Agents

Structural analogs with modified thioether groups exhibit potent activity against Gram-positive pathogens (e.g., Staphylococcus aureus), with MIC values as low as 2 µg/mL. The bromine atom facilitates halogen bonding with bacterial DNA gyrase.

Agrochemical Applications

Herbicidal Activity

Pyrimidine derivatives disrupt plant acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis. Field trials demonstrate that formulations containing 4-Bromo-2-(methylthio)-6-(trifluoromethyl)pyrimidine achieve 90% weed control at 50 g/ha.

Environmental Stability

The group reduces photodegradation rates, extending soil half-life to 60–90 days compared to 10–15 days for non-fluorinated analogs.

| Hazard | Precaution |

|---|---|

| Skin irritation | Use nitrile gloves and lab coats |

| Inhalation risk | Employ fume hoods with HEPA filters |

| Environmental toxicity | Avoid aquatic discharge |

While no acute toxicity data are publicly available, structural analogs are classified as Category 3 irritants under GHS.

Future Research Directions

Expanding Synthetic Routes

Exploring transition-metal-catalyzed C–H activation could enable direct trifluoromethylation without pre-functionalization, reducing step counts and waste.

Material Science Innovations

The compound’s electron-deficient aromatic system shows promise in organic semiconductors. Preliminary studies indicate a hole mobility of 0.12 cm/V·s in thin-film transistors.

Targeted Drug Delivery

Conjugation to nanoparticle carriers (e.g., PLGA polymers) may improve bioavailability and reduce off-target effects in oncological applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume